2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often found in medicinal and pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, resulting in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The broad substrate scope and functional group tolerance make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as NaOCl or MnO2.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of catalysts like Raney Ni.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino group.
Common Reagents and Conditions
Oxidizing Agents: NaOCl, MnO2, PIFA (PhI(OCOCF3)2), I2/KI.
Reducing Agents: Hydrogen with Raney Ni.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield amines .
Scientific Research Applications
2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt normal cellular processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Another triazolopyridine derivative with similar biological activities.
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Shares structural similarities and is used in similar applications.
Uniqueness
2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C8H10N4/c1-5-3-6(2)12-7(4-5)10-8(9)11-12/h3-4H,1-2H3,(H2,9,11) |
InChI Key |
QJONGSVSYHNDEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NN2C(=C1)C)N |
Origin of Product |
United States |
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